molecular formula C13H13IN2O2 B14594547 2-(4-Iodophenyl)tetrahydroimidazo[1,5-a]pyridine-1,3(2h,5h)-dione CAS No. 60725-72-6

2-(4-Iodophenyl)tetrahydroimidazo[1,5-a]pyridine-1,3(2h,5h)-dione

Cat. No.: B14594547
CAS No.: 60725-72-6
M. Wt: 356.16 g/mol
InChI Key: KEXUZOYLJGMKBB-UHFFFAOYSA-N
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Description

2-(4-Iodophenyl)tetrahydroimidazo[1,5-a]pyridine-1,3(2h,5h)-dione is a heterocyclic compound that belongs to the imidazo[1,5-a]pyridine family. These compounds are known for their diverse pharmacological and biological activities, making them valuable in medicinal chemistry and pharmaceutical research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Iodophenyl)tetrahydroimidazo[1,5-a]pyridine-1,3(2h,5h)-dione typically involves cyclocondensation reactions. One common method includes the reaction of 4-iodoaniline with a suitable aldehyde and a ketone under acidic conditions to form the imidazo[1,5-a]pyridine core . The reaction is usually carried out in ethanol at reflux temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully chosen to ensure scalability and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

2-(4-Iodophenyl)tetrahydroimidazo[1,5-a]pyridine-1,3(2h,5h)-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-(4-Iodophenyl)tetrahydroimidazo[1,5-a]pyridine-1,3(2h,5h)-dione involves interaction with specific molecular targets. It may act on enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Iodophenyl)tetrahydroimidazo[1,5-a]pyridine-1,3(2h,5h)-dione stands out due to its unique iodine substitution, which can enhance its reactivity and biological activity. This makes it a valuable compound for further research and development in various scientific fields .

Properties

CAS No.

60725-72-6

Molecular Formula

C13H13IN2O2

Molecular Weight

356.16 g/mol

IUPAC Name

2-(4-iodophenyl)-6,7,8,8a-tetrahydro-5H-imidazo[1,5-a]pyridine-1,3-dione

InChI

InChI=1S/C13H13IN2O2/c14-9-4-6-10(7-5-9)16-12(17)11-3-1-2-8-15(11)13(16)18/h4-7,11H,1-3,8H2

InChI Key

KEXUZOYLJGMKBB-UHFFFAOYSA-N

Canonical SMILES

C1CCN2C(C1)C(=O)N(C2=O)C3=CC=C(C=C3)I

Origin of Product

United States

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